

# analytical methods for n-(2-Bromophenyl)pyridine-3-carboxamide characterization

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## Compound of Interest

Compound Name:	<i>n</i> -(2-Bromophenyl)pyridine-3-carboxamide
CAS No.:	75075-29-5
Cat. No.:	B14438903

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## Analytical Method Development for N-(2-Bromophenyl)pyridine-3-carboxamide CAS No. 75075-29-5[1]

### Abstract

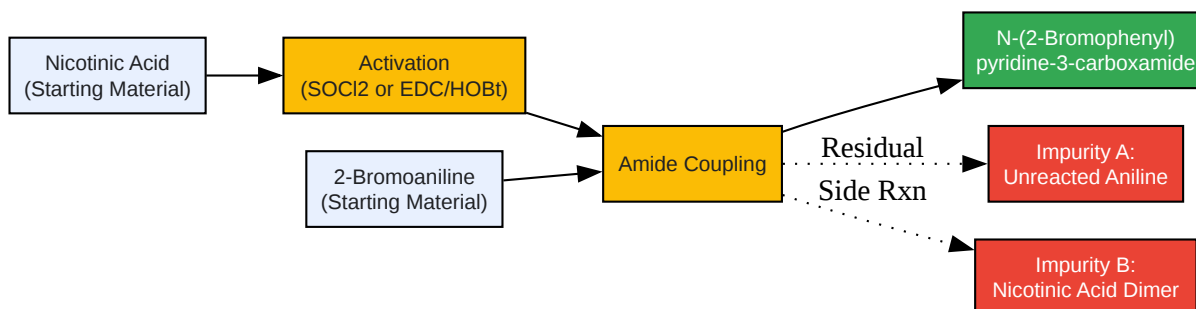
This application note details the analytical characterization and method development for **N-(2-Bromophenyl)pyridine-3-carboxamide**, a nicotinamide derivative often utilized as a scaffold in kinase inhibitor development and pharmaceutical synthesis. This guide provides a comprehensive protocol for structural confirmation (NMR, MS, IR), purity assessment (HPLC-UV), and solid-state characterization. It is designed for medicinal chemists and analytical scientists requiring rigorous validation standards.

### Molecule Profile & Synthetic Logic

Understanding the synthetic origin is critical for anticipating impurities. This molecule is typically synthesized via an amide coupling between Nicotinoyl chloride (or activated Nicotinic acid) and 2-Bromoaniline.

- IUPAC Name: **N-(2-Bromophenyl)pyridine-3-carboxamide**[1][2][3]
- Molecular Formula:  $C_{12}H_9BrN_2O$ [1]
- Molecular Weight: 277.12 g/mol
- Key Functional Groups: Pyridine (basic nitrogen), Amide (H-bond donor/acceptor), Aryl Bromide (halogen bonding/lipophilicity).

## Synthetic Pathway & Impurity Mapping



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Figure 1: Synthetic pathway highlighting potential impurities that must be resolved by HPLC.

## Structural Identification Protocols

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electronegative bromine atom at the ortho position of the aniline ring and the electron-deficient pyridine ring creates a distinct chemical shift fingerprint.

Protocol:

- Solvent: DMSO- $d_6$  (Preferred for solubility and amide proton visibility).

- Concentration: 5–10 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

Target Acceptance Criteria (<sup>1</sup>H NMR, 400 MHz, DMSO-d<sub>6</sub>):

Moiety	Proton	Multiplicity	Approx.[4][5] [6][7][8][9] Shift (δ ppm)	Mechanistic Explanation
Amide	NH	Broad Singlet	10.2 – 10.6	Deshielded by carbonyl anisotropy and H-bonding.
Pyridine	H-2	Singlet (d)	9.0 – 9.2	Most deshielded; adjacent to N and C=O.
Pyridine	H-6	Doublet	8.7 – 8.8	Adjacent to Nitrogen.
Pyridine	H-4	Doublet (dt)	8.2 – 8.3	Para to Nitrogen.
Aniline	H-6'	Doublet	7.9 – 8.1	Ortho to NH; deshielded by amide carbonyl effect.
Aniline	H-3'	Doublet	7.6 – 7.7	Ortho to Bromine; Br is electronegative.
Pyridine	H-5	Multiplet	7.5 – 7.6	Most shielded pyridine proton.
Aniline	H-4'/H-5'	Multiplet	7.1 – 7.4	Remaining aromatic protons.

“

*Note: The H-6' proton on the aniline ring is a critical diagnostic marker. In 2-bromoanilides, this proton often shifts downfield due to the proximity of the amide oxygen in the preferred conformer.*

## B. Mass Spectrometry (LC-MS)

The bromine atom provides a definitive isotopic signature essential for confirmation.

Protocol:

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

Diagnostic Signals:

- Isotopic Pattern: A 1:1 ratio of peaks at  $m/z$  277 (Br) and  $m/z$  279 (Br).
- Fragmentation (MS/MS):
  - Loss of Br radical ( $M-79/81$ ).
  - Cleavage of the amide bond yielding the Nicotinoyl cation ( $m/z \sim 106$ ).

## C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

- Amide I (C=O stretch):  $1650 - 1680 \text{ cm}^{-1}$  (Strong).

- Amide II (N-H bend): 1520 – 1550  $\text{cm}^{-1}$  (Medium).
- C-Br Stretch: 1000 – 1070  $\text{cm}^{-1}$  (Characteristic fingerprint).

## Purity Assessment (HPLC Method)

This method is designed to separate the product from the starting materials (Nicotinic acid: highly polar; 2-Bromoaniline: non-polar).

Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5  $\mu\text{m}$ ).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Primary) and 280 nm.
- Temperature: 30°C.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
2.0	5	Hold (Elute polar salts)
12.0	95	Linear Gradient
15.0	95	Wash
15.1	5	Re-equilibration

Retention Logic:

- Nicotinic Acid (RT ~2-3 min): Elutes near void volume due to high polarity.

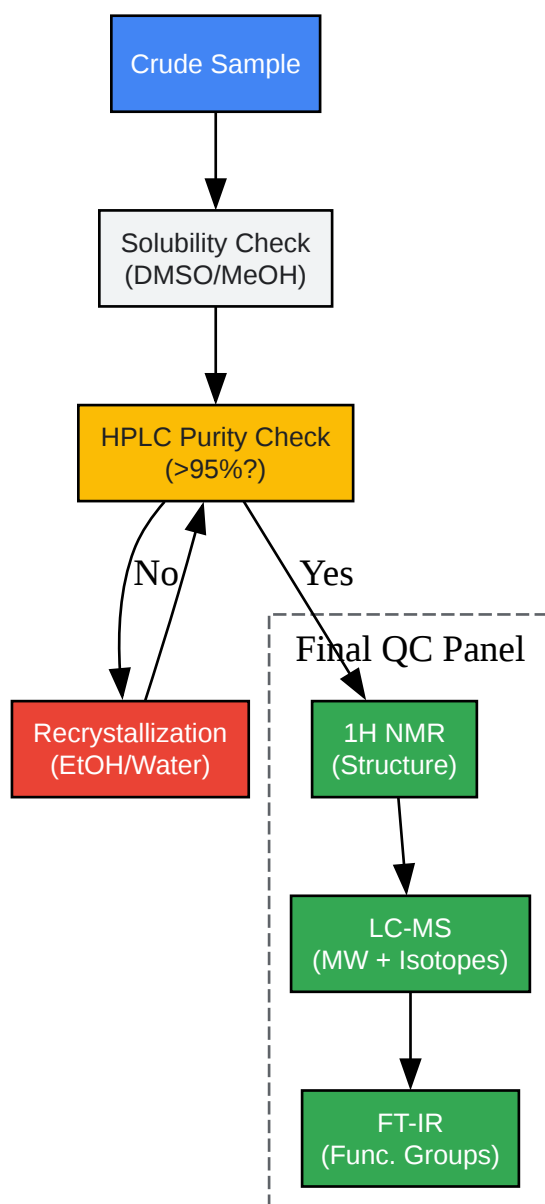
- Product (RT ~8-10 min): Intermediate polarity.
- 2-Bromoaniline (RT ~11-12 min): Elutes later due to lipophilic Br and phenyl ring.

## Solid State Characterization

For drug development applications, characterizing the physical form is mandatory.

- Melting Point:
  - Expected Range: 120°C – 160°C (Based on structural analogs).
  - Protocol: Capillary method, ramp rate 1°C/min near melt.
- Solubility Profile:
  - Soluble: DMSO, DMF, Methanol (warm), Dichloromethane.
  - Insoluble: Water, Hexane.

## Analytical Workflow Diagram



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Figure 2: Step-by-step decision tree for the characterization of the synthesized compound.

## References

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## Sources

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